![molecular formula C22H23N5 B2771185 N-环己基-3-(对甲苯基)-[1,2,3]噻唑并[1,5-a]喹唑啉-5-胺 CAS No. 902483-46-9](/img/structure/B2771185.png)

N-环己基-3-(对甲苯基)-[1,2,3]噻唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

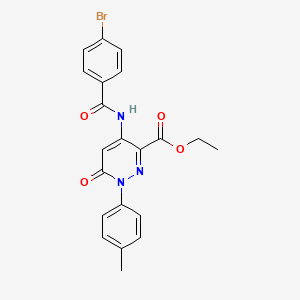

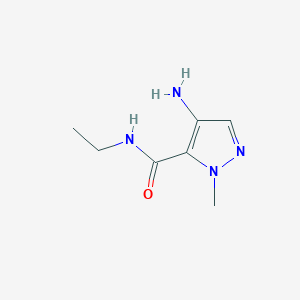

“N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare such compounds starts from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes . A three-step reaction sequence has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

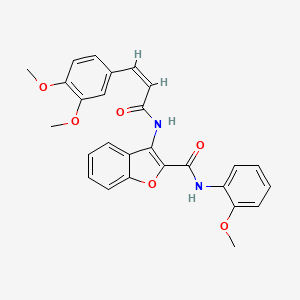

The chemical reactions involved in the synthesis of triazole-fused heterocyclic compounds can include the formation of four chemical bonds, including two C–C and two C–N bonds, consecutively without isolating the triazole intermediate . These triazo-fused products can be readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .科学研究应用

抗肿瘤活性

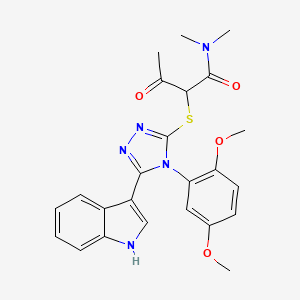

类似于 N-环己基-3-(对甲苯基)-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺的衍生物的一个关键应用在于抗肿瘤活性。研究表明,结构上相关的化合物如 [1,2,4]三唑并[1,5-a]嘧啶衍生物,在体外对各种人类癌细胞系表现出有效的抗肿瘤细胞毒活性 (Ahmed, Ahmed, & Abdelhamid, 2014)。

潜在的快速起效抗抑郁药

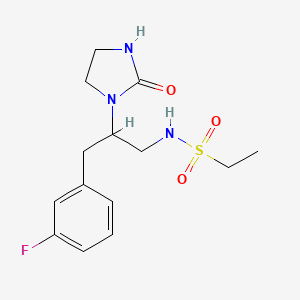

结构相似的 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉类化合物已被证明具有作为新型快速作用抗抑郁剂的治疗潜力。它们对腺苷 A1 和 A2 受体表现出结合亲和力,这对它们的抗抑郁特性至关重要 (Sarges et al., 1990)。

抗组胺剂

一种相关的化合物,4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,已被合成并确定为一类新的 H(1)-抗组胺剂。这些药物在动物模型中对组胺引起的支气管痉挛表现出显着的保护作用,表明它们在治疗过敏反应中的潜力 (Alagarsamy, Shankar, & Murugesan, 2008)。

帕金森病的潜在治疗方法

三唑并喹唑啉的衍生物已显示出有望作为中枢神经系统疾病(特别是帕金森病)的治疗方法。这是由于它们作为 A2A 受体拮抗剂的作用,它们可能减轻与帕金森病相关的运动障碍症状 (Abdel-Magid, 2014)。

针对各种应用的合成和表征

该化合物也一直是针对各种应用合成和表征新型衍生物的重点。例如,8,8-R,R-8,9-二氢[1,2,4]三唑并[1,5-a]喹唑啉-6(7H)-酮的合成展示了化学通才性和生成具有不同应用的新化合物的潜力 (Shikhaliev et al., 2005)。

作用机制

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that the compound might affect pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine might have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors might play a role in the compound’s synthesis and action .

未来方向

The future directions for research on “N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their medicinal chemistry applications . This could include the development of more versatile and potentially eco-friendly synthetic protocols , as well as further investigation of their biological activities .

属性

IUPAC Name |

N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCQDOXGQFYJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)

![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)